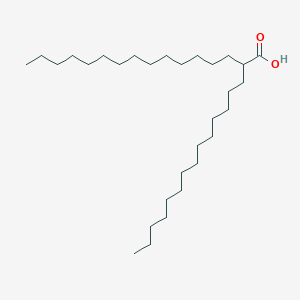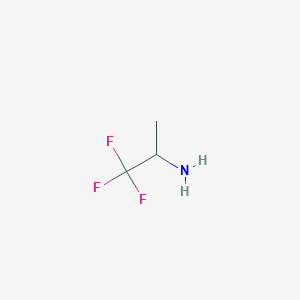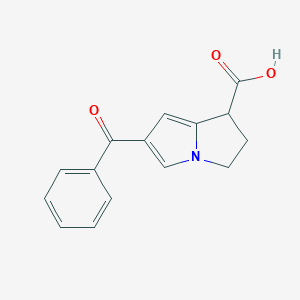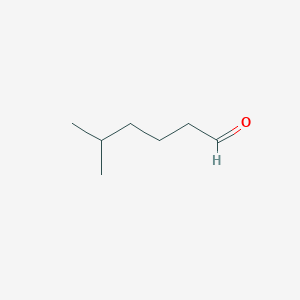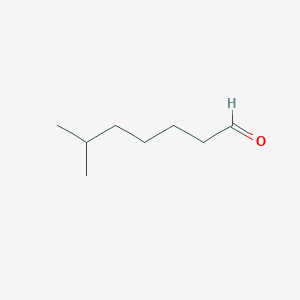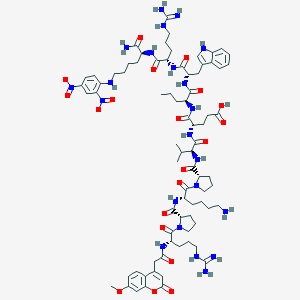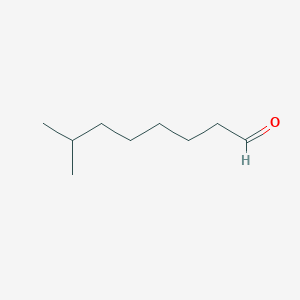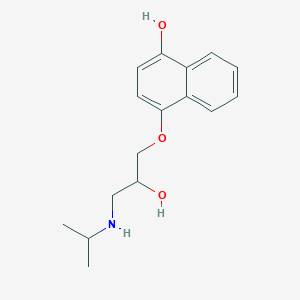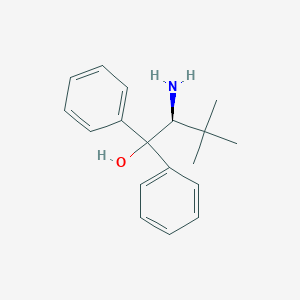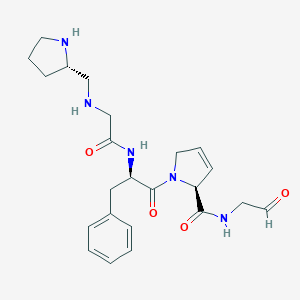
Cyclo(gppgfp)-tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(gppgfp)-tfa is a cyclic peptide that has been studied extensively for its potential applications in scientific research. This peptide is known for its unique structure and mechanism of action, which makes it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of Cyclo(gppgfp)-tfa is based on its ability to bind to specific protein targets in the body. This peptide has been shown to bind to a variety of different proteins, including transcription factors, enzymes, and receptors. By binding to these targets, Cyclo(gppgfp)-tfa can modulate their activity and influence a wide range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclo(gppgfp)-tfa are complex and depend on the specific protein targets that it binds to. Some of the most notable effects of this peptide include its ability to modulate gene expression, regulate enzyme activity, and influence cell signaling pathways. These effects make Cyclo(gppgfp)-tfa a promising candidate for a wide range of applications in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclo(gppgfp)-tfa for lab experiments is its high degree of specificity. This peptide has been shown to bind to specific protein targets with a high degree of selectivity, which makes it a valuable tool for studying protein-protein interactions and other cellular processes. However, one of the main limitations of this peptide is its relatively high cost and limited availability, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on Cyclo(gppgfp)-tfa. Some of the most promising areas of research include the development of new synthetic methods for producing this peptide, the identification of new protein targets for Cyclo(gppgfp)-tfa, and the development of new applications for this peptide in drug discovery and other scientific research fields. With continued research and development, Cyclo(gppgfp)-tfa has the potential to become an even more valuable tool for scientific research in the future.
Métodos De Síntesis
The synthesis of Cyclo(gppgfp)-tfa involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of peptide chains with a high degree of control and precision. The resulting peptide is then cyclized using a variety of different methods, including oxidation, reduction, or acid-catalyzed cyclization.
Aplicaciones Científicas De Investigación
Cyclo(gppgfp)-tfa has been studied extensively for its potential applications in a variety of scientific research fields. Some of the most promising applications of this peptide include its use in drug discovery, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for a variety of diseases.
Propiedades
Número CAS |
148138-57-2 |
|---|---|
Nombre del producto |
Cyclo(gppgfp)-tfa |
Fórmula molecular |
C23H31N5O4 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1 |
Clave InChI |
IIOAXHWOQBDPIK-ZCNNSNEGSA-N |
SMILES isomérico |
C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O |
SMILES |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
SMILES canónico |
C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O |
Sinónimos |
cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro) cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl) cyclo(GPpGFP)-TFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
